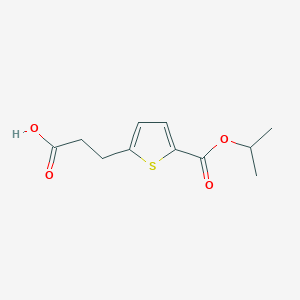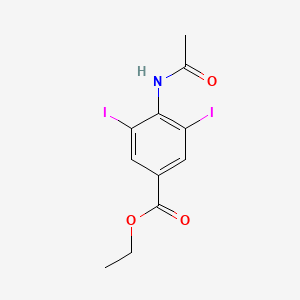
Ethyl 4-acetamido-3,5-diiodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-acetamido-3,5-diiodobenzoate is an organic compound with the molecular formula C11H11I2NO3. It is a derivative of benzoic acid, featuring two iodine atoms, an acetamido group, and an ethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-acetamido-3,5-diiodobenzoate typically involves the iodination of ethyl 4-acetamidobenzoate. The process begins with the acylation of 4-aminobenzoic acid to form 4-acetamidobenzoic acid. This intermediate is then esterified with ethanol to produce ethyl 4-acetamidobenzoate. The final step involves the iodination of the aromatic ring at the 3 and 5 positions using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-acetamido-3,5-diiodobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of less iodinated or deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can replace the iodine atoms under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Ethyl 4-acetamido-3,5-diiodobenzoate has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of Ethyl 4-acetamido-3,5-diiodobenzoate depends on its specific application. In biological systems, the iodine atoms can interact with biomolecules, potentially affecting enzyme activity or cellular processes. The acetamido group may also play a role in binding to specific molecular targets, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-acetamido-5-amino-2-azido-3-(pentan-3-yloxy)cyclohexanecarboxylate: This compound shares the ethyl and acetamido groups but has a different core structure and additional functional groups.
Para-aminobenzoic acid derivatives: These compounds have similar aromatic structures and functional groups but lack the iodine atoms.
Uniqueness
Ethyl 4-acetamido-3,5-diiodobenzoate is unique due to its dual iodine substitution, which imparts distinct chemical and physical properties. The presence of iodine atoms enhances its radiopacity, making it valuable for medical imaging applications. Additionally, the combination of acetamido and ester groups provides versatility in chemical reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C11H11I2NO3 |
|---|---|
Poids moléculaire |
459.02 g/mol |
Nom IUPAC |
ethyl 4-acetamido-3,5-diiodobenzoate |
InChI |
InChI=1S/C11H11I2NO3/c1-3-17-11(16)7-4-8(12)10(9(13)5-7)14-6(2)15/h4-5H,3H2,1-2H3,(H,14,15) |
Clé InChI |
ZZIFWZLJWFKACS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C(=C1)I)NC(=O)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


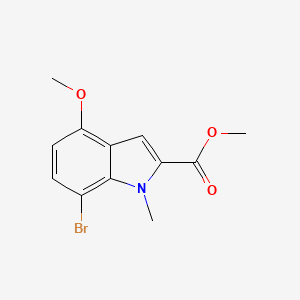
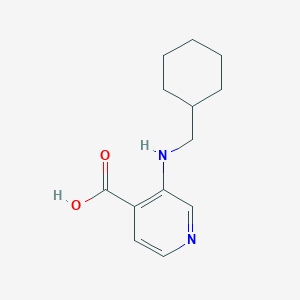
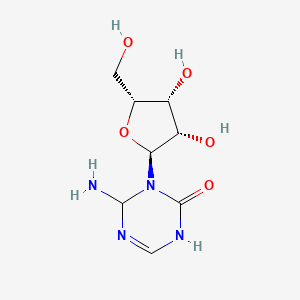

![5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B13891974.png)

![1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13891989.png)
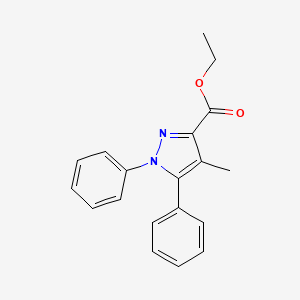
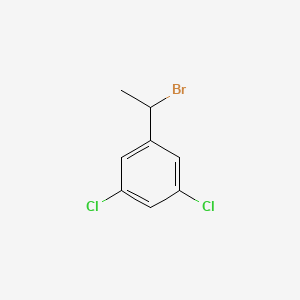
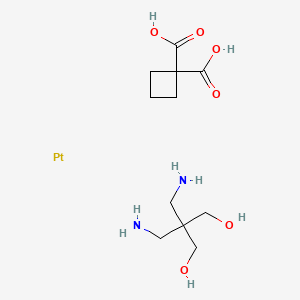
![Methyl 6-chloro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13892001.png)
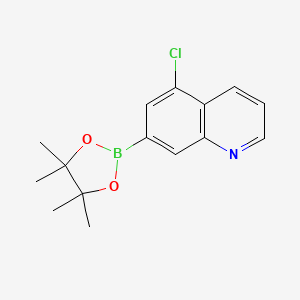
![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanamine](/img/structure/B13892007.png)
